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Compound of Interest

Compound Name: Ethyl Quinoxaline-6-carboxylate

Cat. No.: B1321425 Get Quote

InChIKey: KGGWBCOZLWDYSQ-UHFFFAOYSA-N

This guide provides a comprehensive technical overview of 2-Chlorobenzaldehyde (CAS No:

89-98-5), a versatile aromatic aldehyde of significant interest to researchers, scientists, and

professionals in drug development, agrochemicals, and materials science. This document

delves into its core physicochemical properties, spectroscopic signature, synthesis, chemical

reactivity, and key applications, offering field-proven insights and detailed experimental context.

Compound Identification and Core Properties
2-Chlorobenzaldehyde, systematically named as such and also known as o-

chlorobenzaldehyde, is an organic compound with the chemical formula C₇H₅ClO.[1][2] It is a

monosubstituted benzaldehyde with a chlorine atom at the ortho position of the benzene ring

relative to the formyl group. This substitution pattern significantly influences its reactivity and

physical characteristics compared to its isomers (3-chlorobenzaldehyde and 4-

chlorobenzaldehyde) and the parent compound, benzaldehyde.[1][3] Notably, the presence of

the electron-withdrawing chlorine atom makes 2-chlorobenzaldehyde more stable towards

auto-oxidation than benzaldehyde.[1][2]

Physicochemical Data
The fundamental physical and chemical properties of 2-chlorobenzaldehyde are summarized in

the table below. This data is critical for its handling, storage, and application in various

experimental setups.
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Property Value Source(s)

Molecular Formula C₇H₅ClO [1][2][3]

Molar Mass 140.57 g/mol [2][3][4]

Appearance
Clear, colorless to pale yellow

oily liquid with a pungent odor
[1][3][5]

Melting Point
9–12 °C (48–54 °F; 282–285

K)
[2][5]

Boiling Point
209–215 °C (408–419 °F;

482–488 K)
[2][5]

Density 1.25 g/cm³ [2]

Solubility in Water
Slightly soluble (1 to 5 mg/mL

at 22.8 °C)
[1][4]

Solubility in Organic Solvents
Soluble in ethanol, ether,

benzene, and acetone
[1][3]

Flash Point 87 °C (189 °F; 360 K) [2]

Autoignition Temperature 385 °C (725 °F; 658 K) [2]

Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of 2-chlorobenzaldehyde rely on a combination

of spectroscopic techniques. Below are the characteristic spectral data.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-chlorobenzaldehyde reveals a molecular ion peak

(M⁺) at m/z 140, corresponding to the molecular weight. The isotopic pattern characteristic of a

monochlorinated compound (approximately 3:1 ratio for M⁺ and M+2⁺ peaks) is a key identifier.

Significant fragmentation peaks can be observed at m/z 139 ([M-H]⁺), 111 ([M-CHO]⁺), and 75

([C₆H₄]⁺).[3][5]

Infrared (IR) Spectroscopy
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The IR spectrum provides crucial information about the functional groups present. Key

absorption bands for 2-chlorobenzaldehyde include:

~1700 cm⁻¹ (strong, sharp): C=O stretching of the aldehyde group.

~2850 and ~2750 cm⁻¹ (medium): C-H stretching of the aldehyde proton (Fermi resonance

doublet).

~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching.

~1580-1600 cm⁻¹ (medium): Aromatic C=C stretching.

~750 cm⁻¹ (strong): C-Cl stretching, characteristic of the ortho substitution pattern.[2][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum in CDCl₃ typically shows:

~10.5 ppm (singlet, 1H): The aldehydic proton (-CHO).

~7.4-8.0 ppm (multiplet, 4H): The aromatic protons. The ortho-substitution leads to a

complex splitting pattern.[4][8][9]

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework:

~190 ppm: The carbonyl carbon of the aldehyde.

~130-140 ppm: Aromatic carbons, including the carbon attached to the chlorine and the

carbon attached to the aldehyde group.

~125-130 ppm: Other aromatic carbons.[10][11]

Synthesis and Manufacturing
2-Chlorobenzaldehyde is primarily synthesized on an industrial scale through two main routes,

both starting from 2-chlorotoluene. The choice of method depends on factors like cost, desired

purity, and environmental considerations.
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Synthesis via Hydrolysis of 2-Chlorobenzal Chloride
This is the most common commercial method. It involves the free-radical chlorination of 2-

chlorotoluene to form 2-chlorobenzal chloride, which is subsequently hydrolyzed.[1][2][12]

Workflow for Synthesis via Hydrolysis:

2-Chlorotoluene Chlorination
(Cl₂, UV light or catalyst)

Reactant 2-Chlorobenzal ChlorideIntermediate Acid Hydrolysis
(H₂O, catalyst)

Reactant 2-ChlorobenzaldehydeCrude Product Purification
(Distillation) Final Product

Click to download full resolution via product page

Caption: Synthesis of 2-Chlorobenzaldehyde via hydrolysis.

Experimental Protocol:

Chlorination: 2-Chlorotoluene is heated, and chlorine gas is introduced under UV irradiation

or in the presence of a catalyst like iron(III) chloride.[1][12] The reaction is monitored until the

desired amount of 2-chlorobenzal chloride is formed.

Hydrolysis: The resulting 2-chlorobenzal chloride is then subjected to hydrolysis. This can be

achieved by heating with water in the presence of an acid catalyst or by using formic acid.[1]

Work-up and Purification: The organic layer is separated, washed, and then purified by

vacuum distillation to yield pure 2-chlorobenzaldehyde.[13]

The causality behind this choice lies in the reactivity of the benzylic protons of 2-chlorotoluene,

which are susceptible to free-radical halogenation. The subsequent hydrolysis of the geminal

dihalide is a standard method for converting it to an aldehyde.

Synthesis via Oxidation of 2-Chlorotoluene
Direct oxidation of 2-chlorotoluene offers an alternative route, which can be more

environmentally benign.[12]

Experimental Protocol (Example):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/optimizing-zinc-plating-with-2-chlorobenzaldehyde-buyer-guide-oz
https://m.chemicalbook.com/SpectrumEN_89-98-5_IR1.htm
https://en.wikipedia.org/wiki/Biginelli_reaction
https://www.benchchem.com/product/b1321425?utm_src=pdf-body-img
https://www.nbinno.com/article/other-organic-chemicals/optimizing-zinc-plating-with-2-chlorobenzaldehyde-buyer-guide-oz
https://en.wikipedia.org/wiki/Biginelli_reaction
https://www.nbinno.com/article/other-organic-chemicals/optimizing-zinc-plating-with-2-chlorobenzaldehyde-buyer-guide-oz
https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm
https://en.wikipedia.org/wiki/Biginelli_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A mixture of 2-chlorotoluene, a catalyst system (e.g., MnO₂ or a cobalt/manganese salt), and

a suitable solvent is prepared.[12]

An oxidizing agent (e.g., nitric acid or air) is introduced under controlled temperature and

pressure.[1][12]

Upon completion, the reaction mixture is worked up to isolate the crude 2-

chlorobenzaldehyde, which is then purified by distillation.

Chemical Reactivity and Synthetic Applications
The presence of both an aldehyde group and a chlorine atom on the benzene ring makes 2-

chlorobenzaldehyde a versatile intermediate in organic synthesis.[5]

Reactions of the Aldehyde Group
The carbonyl group undergoes a wide range of nucleophilic addition and condensation

reactions.

a) The Biginelli Reaction: 2-Chlorobenzaldehyde is a common aldehyde component in the

Biginelli reaction, a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs),

which are of interest in medicinal chemistry.[1][14]

Mechanism of the Biginelli Reaction:
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Step 1: Iminium Ion Formation Step 2: Enolate Addition

Step 3: Cyclization & Dehydration

2-Chlorobenzaldehyde

Acyliminium Ion
(Intermediate)

+ H⁺

Urea

Nucleophilic Attack

Adduct

β-Ketoester

Enol/Enolate

Tautomerization

Attack on Iminium

Cyclized Intermediate

Intramolecular
Nucleophilic Attack

Dihydropyrimidinone
(Final Product)

- H₂O

Click to download full resolution via product page

Caption: Mechanism of the Biginelli Reaction.

This reaction is typically catalyzed by a Brønsted or Lewis acid.[12] The initial step is the acid-

catalyzed condensation of the aldehyde with urea to form an acyliminium ion intermediate. This

is followed by the nucleophilic addition of a β-ketoester enolate and subsequent cyclization and

dehydration to yield the final DHPM product.[12][13]
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b) The Wittig Reaction: This reaction is a powerful method for converting aldehydes into

alkenes. 2-Chlorobenzaldehyde reacts with phosphorus ylides (Wittig reagents) to form 2-

chlorostyrene derivatives.[15][16][17] The stereochemical outcome (E/Z isomerism) depends

on the nature of the ylide used.[15][18]

c) Other Reactions: It also participates in reactions such as reductive amination, Cannizzaro

reaction (disproportionation into the corresponding alcohol and carboxylic acid in the presence

of a strong base), and the formation of Schiff bases with primary amines.[5][19]

Applications in Agrochemicals and Pharmaceuticals
2-Chlorobenzaldehyde is a key starting material for several commercial products:

CS Gas: It reacts with malononitrile in the Knoevenagel condensation to produce 2-

chlorobenzalmalononitrile, a common riot control agent known as CS gas.[2]

Acaricides: It is used in the synthesis of the acaricides clofentezine and flutenzine.[1]

Dyes and Pigments: It serves as a precursor for triphenylmethane dyes and other pigments.

[1]

Zinc Plating: It acts as a brightener in acid zinc electroplating baths, refining the grain

structure of the deposited zinc to create a smooth and lustrous finish.[1][20][21]

Safety and Handling
2-Chlorobenzaldehyde is classified as a hazardous substance and requires careful handling.

Hazards: It may cause severe skin burns and eye damage, and can cause an allergic skin

reaction.[4][6] It is also irritating to the respiratory tract.[1][4] When heated to decomposition,

it emits toxic fumes of hydrogen chloride.[1][4]

Precautions: Use in a well-ventilated area and wear appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid contact with skin,

eyes, and clothing.

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, strong

reducing agents, and iron.[1][4] It is also sensitive to moisture and light.[1][4]
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from

incompatible materials.[3]

Conclusion
2-Chlorobenzaldehyde (InChIKey: KGGWBCOZLWDYSQ-UHFFFAOYSA-N) is a cornerstone

intermediate in synthetic organic chemistry. Its unique combination of an aldehyde functionality

and an ortho-chloro substituent provides a gateway to a vast array of chemical transformations.

For researchers and developers, a thorough understanding of its properties, reactivity, and

handling is paramount for its effective and safe utilization in the synthesis of pharmaceuticals,

agrochemicals, and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]

2. 2-Chlorobenzaldehyde (89-98-5) IR Spectrum [m.chemicalbook.com]

3. Benzaldehyde, 2-chloro- [webbook.nist.gov]

4. 2-Chlorobenzaldehyde (89-98-5) 1H NMR spectrum [chemicalbook.com]

5. 2-Chlorobenzaldehyde (89-98-5) MS [m.chemicalbook.com]

6. Benzaldehyde, 2-chloro- [webbook.nist.gov]

7. researchgate.net [researchgate.net]

8. chegg.com [chegg.com]

9. rsc.org [rsc.org]

10. spectrabase.com [spectrabase.com]

11. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

12. Biginelli reaction - Wikipedia [en.wikipedia.org]

13. Biginelli Reaction [organic-chemistry.org]

14. pdf.benchchem.com [pdf.benchchem.com]

15. Wittig Reaction [organic-chemistry.org]

16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

17. alfa-chemistry.com [alfa-chemistry.com]

18. Wittig reaction - Wikipedia [en.wikipedia.org]

19. rsc.org [rsc.org]

20. US4093523A - Bright acid zinc electroplating baths - Google Patents
[patents.google.com]

21. Compounded main brightener for preparing zinc-plating brightener - Eureka | Patsnap
[eureka.patsnap.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1321425?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/optimizing-zinc-plating-with-2-chlorobenzaldehyde-buyer-guide-oz
https://m.chemicalbook.com/SpectrumEN_89-98-5_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C89985&Mask=200
https://www.chemicalbook.com/SpectrumEN_89-98-5_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_89-98-5_MS.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C89985&Mask=80
https://www.researchgate.net/figure/FTIR-spectrum-of-2-chlorobenzaldehyde_fig4_371375070
https://www.chegg.com/homework-help/questions-and-answers/fourth-times-charm-1h-nmr-spectra-2-chlorobenzaldehyde-unsaturated-ketone-unsaturated-keto-q19313442
https://www.rsc.org/suppdata/ob/b8/b817669h/b817669h.pdf
https://spectrabase.com/spectrum/5Z5SzCzTK5V
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorobenzaldehyde
https://en.wikipedia.org/wiki/Biginelli_reaction
https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm
https://pdf.benchchem.com/120/Understanding_the_unreactivity_of_2_4_dihydroxybenzaldehyde_in_Biginelli_reaction.pdf
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://nrochemistry.com/wittig-reaction/
https://www.alfa-chemistry.com/resources/wittig-reaction.html
https://en.wikipedia.org/wiki/Wittig_reaction
https://www.rsc.org/suppdata/books/184973/9781849739634/bk9781849739634-chapter%2017.pdf
https://patents.google.com/patent/US4093523A/en
https://patents.google.com/patent/US4093523A/en
https://eureka.patsnap.com/patent-CN102002739A
https://eureka.patsnap.com/patent-CN102002739A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chlorobenzaldehyde].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321425#inchikey-kggwbcozlwdysq-uhfffaoysa-n-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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